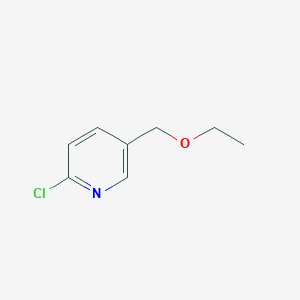

2-Chloro-5-(ethoxymethyl)pyridine

Overview

Description

2-Chloro-5-(ethoxymethyl)pyridine is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(ethoxymethyl)pyridine typically involves the chlorination of 2-methoxy-5-methoxymethyl-pyridine. This reaction is carried out using phosphorus oxychloride and phosphorus (V) chloride as chlorinating agents. The reaction is performed under cooling conditions, usually in an ice bath, to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(ethoxymethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The ethoxymethyl group can be oxidized to form different functional groups.

Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 2-alkoxy-5-(ethoxymethyl)pyridine.

Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

Reduction: Reduced pyridine derivatives are formed.

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(ethoxymethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, leading to a wide array of derivatives useful in further synthetic applications.

| Reaction Type | Products |

|---|---|

| Nucleophilic Substitution | 2-Alkoxy-5-(ethoxymethyl)pyridine derivatives |

| Oxidation | Aldehydes, ketones, carboxylic acids |

| Reduction | Reduced pyridine derivatives |

Biological Studies

The compound has been utilized to explore the effects of pyridine derivatives on biological systems. Research indicates that pyridine compounds, including this compound, exhibit antimicrobial and antiviral properties. These properties make it a candidate for developing new therapeutic agents .

Case Study: Antimicrobial Activity

A study analyzed various pyridine derivatives for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in medicinal chemistry .

Industrial Applications

In industry, this compound is employed in the production of agrochemicals, including pesticides and herbicides. Its ability to serve as a building block for synthesizing bioactive compounds enhances its value in agricultural chemistry.

Case Study 1: Synthesis of Bioactive Compounds

A research project focused on synthesizing novel bioactive compounds using this compound as a starting material. The study demonstrated how modifications to the ethoxymethyl group could lead to compounds with enhanced biological activity against specific pathogens.

Case Study 2: Agrochemical Development

An industrial application involved the use of this compound in developing a new class of herbicides. Field trials showed that these herbicides were effective in controlling weed populations while exhibiting low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(ethoxymethyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the ethoxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-methylpyridine

- 2-Chloro-5-(chloromethyl)pyridine

- 2-Chloro-5-methoxypyridine

Uniqueness

2-Chloro-5-(ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

2-Chloro-5-(ethoxymethyl)pyridine is a heterocyclic compound with significant potential in both pharmaceutical and agricultural applications. Its structure, characterized by a chlorine atom and an ethoxymethyl substituent on a pyridine ring, enhances its biological activity and reactivity. This article delves into its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClN. The presence of the ethoxymethyl group increases solubility in organic solvents and contributes to its reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the development of trifluoromethylpyridines (TFMP) used in agrochemicals and pharmaceuticals.

Synthesis Methods

Synthesis of this compound can be achieved through several methods, including:

- Electrophilic Substitution : Utilizing chlorination reactions on 5-ethoxymethylpyridine.

- Suzuki Coupling : A method involving palladium-catalyzed cross-coupling reactions to form the desired compound from appropriate precursors.

Agrochemical Applications

The compound is primarily utilized in the synthesis of agrochemicals. TFMP derivatives, which include this compound, have been shown to protect crops from pests effectively. Over 20 new TFMP-containing agrochemicals have been developed and received ISO common names, indicating their commercial viability and effectiveness.

Research Findings and Case Studies

- In Vitro Studies : Research indicates that compounds with similar structures to this compound exhibit notable biological activities. For instance, pyrimidine derivatives have shown promising anti-inflammatory effects in animal models, suggesting that structural modifications can lead to enhanced pharmacological properties .

- Toxicological Assessments : Toxicological evaluations of related compounds indicate varying degrees of safety and efficacy. The compound's interaction with biological systems requires thorough investigation to ensure safety in agricultural applications .

- Structure-Activity Relationships (SAR) : Preliminary SAR investigations suggest that electron-releasing substituents enhance anti-inflammatory activity. The unique ethoxymethyl group in this compound may play a crucial role in its biological activity compared to other derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Chloromethyl instead of ethoxymethyl | Commonly used as an insecticide intermediate |

| 2-Chloro-5-(methoxymethyl)pyridine | Methoxymethyl substituent | Potentially different biological activity |

| 3-Chloro-4-(ethoxymethyl)pyridine | Different position of chlorine | May exhibit distinct chemical properties |

Properties

IUPAC Name |

2-chloro-5-(ethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFMFXDNNBZACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597367 | |

| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871829-50-4 | |

| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.